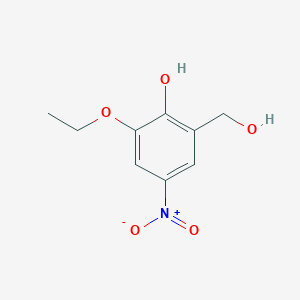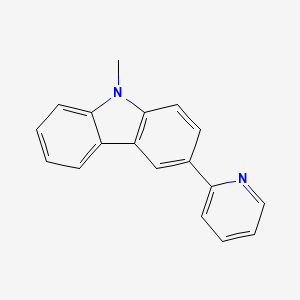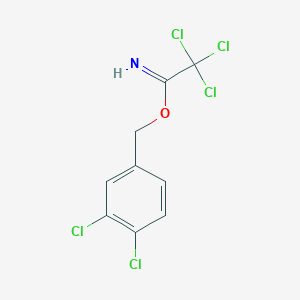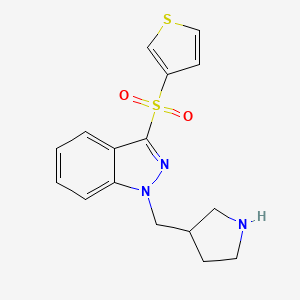
1,4-Quinoxalinedicarboxylic acid, 2,3-dihydro-2-phenyl-, dimethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Quinoxalinedicarboxylic acid, 2,3-dihydro-2-phenyl-, dimethyl ester is a chemical compound that belongs to the quinoxaline family Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring This specific compound is characterized by the presence of two ester groups and a phenyl group attached to the quinoxaline core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Quinoxalinedicarboxylic acid, 2,3-dihydro-2-phenyl-, dimethyl ester typically involves the condensation of o-phenylenediamine with a suitable dicarbonyl compound, followed by esterification. One common method is the reaction of o-phenylenediamine with dimethyl oxalate under acidic conditions to form the quinoxaline core, which is then further reacted with phenylacetaldehyde to introduce the phenyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Quinoxalinedicarboxylic acid, 2,3-dihydro-2-phenyl-, dimethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the quinoxaline core or the ester groups.
Substitution: The phenyl group or ester groups can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional carbonyl groups, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1,4-Quinoxalinedicarboxylic acid, 2,3-dihydro-2-phenyl-, dimethyl ester has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex quinoxaline derivatives, which are of interest for their electronic and photophysical properties.
Biology: The compound and its derivatives are studied for their potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is used in the development of materials with specific electronic or optical properties, such as organic semiconductors and light-emitting diodes (LEDs).
Wirkmechanismus
The mechanism of action of 1,4-Quinoxalinedicarboxylic acid, 2,3-dihydro-2-phenyl-, dimethyl ester depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The molecular targets and pathways involved vary depending on the specific biological activity being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Quinoxalinedicarboxylic acid: Lacks the phenyl and ester groups, making it less hydrophobic and potentially less bioactive.
2,3-Dihydro-1,4-quinoxalinedione: Contains carbonyl groups instead of ester groups, which may alter its reactivity and biological activity.
Phenylquinoxaline: Lacks the ester groups, which may affect its solubility and chemical reactivity.
Uniqueness
1,4-Quinoxalinedicarboxylic acid, 2,3-dihydro-2-phenyl-, dimethyl ester is unique due to the combination of its quinoxaline core, phenyl group, and ester groups. This combination imparts specific electronic and steric properties that can be exploited in various applications, from medicinal chemistry to materials science.
Eigenschaften
CAS-Nummer |
664333-93-1 |
|---|---|
Molekularformel |
C18H18N2O4 |
Molekulargewicht |
326.3 g/mol |
IUPAC-Name |
dimethyl 2-phenyl-2,3-dihydroquinoxaline-1,4-dicarboxylate |
InChI |
InChI=1S/C18H18N2O4/c1-23-17(21)19-12-16(13-8-4-3-5-9-13)20(18(22)24-2)15-11-7-6-10-14(15)19/h3-11,16H,12H2,1-2H3 |
InChI-Schlüssel |
JEWVHTBBTVSAPA-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)N1CC(N(C2=CC=CC=C21)C(=O)OC)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Phosphine, [(1,1-dimethylethyl)dimethylsilyl]diphenyl-](/img/structure/B12520998.png)




![(2R,3S,4R,5S)-3-(3-chloro-2-fluorophenyl)-4-(4-chloro-2-fluorophenyl)-N-(4-((1-((S)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)-2-oxo-6,9,12-trioxa-3-azatetradecan-14-yl)carbamoyl)-2-methoxyphenyl)-4-cyano-](/img/structure/B12521042.png)


![1-[2-(Naphthalen-2-yl)ethenyl]azulene](/img/structure/B12521054.png)

![2-[(2,4-Dimethoxyphenyl)(hydroxy)methyl]cyclopent-2-en-1-one](/img/structure/B12521063.png)
![1,7-Dioxa-6-silaspiro[5.5]undecane](/img/structure/B12521064.png)

